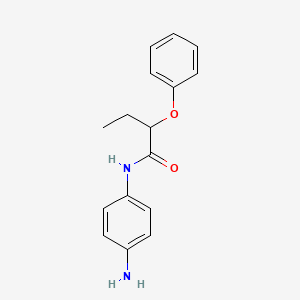![molecular formula C15H24Cl2N2O B1388995 (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride CAS No. 1185304-82-8](/img/structure/B1388995.png)
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride
Übersicht
Beschreibung
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride, commonly referred to as ABMD, is an organic compound that has been studied for its potential applications in the fields of chemistry and biology. ABMD is a member of the aza-bicyclo family of compounds, which are characterized by their bicyclic ring structures and nitrogen-containing functional groups. ABMD is of particular interest due to its unique structure, which allows it to interact with both organic and inorganic molecules. This makes it a useful compound for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
ABMD has a number of applications in scientific research. It has been used as a reagent in organic synthesis reactions, as a catalyst in the synthesis of other compounds, and as a ligand in the binding of metal ions. ABMD has also been used in the study of enzyme inhibition, as it is able to bind to enzymes and prevent them from performing their normal functions. Additionally, ABMD has been used as a fluorescent probe in studies of biological systems, allowing researchers to study the structure and function of molecules at the cellular level.
Wirkmechanismus
The mechanism of action of ABMD is not fully understood, but it is believed to involve the binding of the compound to certain proteins or enzymes in the body. This binding prevents the proteins or enzymes from performing their normal functions, which can lead to a variety of physiological and biochemical effects. The exact mechanism of action of ABMD is still being investigated.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABMD are not fully understood, but studies have shown that the compound can have a variety of effects on the body. In studies of mice, ABMD has been found to reduce inflammation, reduce oxidative stress, and protect against certain types of cancer. ABMD has also been shown to have an anti-diabetic effect, as it has been found to reduce blood glucose levels in mice. Additionally, ABMD has been found to reduce cholesterol levels and protect against liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ABMD in laboratory experiments is its unique structure, which allows it to interact with both organic and inorganic molecules. This makes it a useful compound for a variety of scientific research applications. Additionally, ABMD is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments.
The main limitation of using ABMD in laboratory experiments is its lack of specificity. ABMD is not able to bind to specific proteins or enzymes, which may limit its usefulness in certain applications. Additionally, ABMD is not very stable in solution, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
The potential applications of ABMD are still being explored. Future studies could focus on the development of more specific and stable forms of ABMD, which could be used in more targeted applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of ABMD, as well as its mechanism of action. Finally, future studies could also focus on the development of new synthesis methods for ABMD, which could lead to more cost-effective and efficient production of the compound.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17;;/h2-5,13,15-16H,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFPEGQUNXBBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CN3CCC2CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)
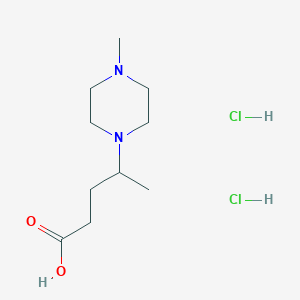
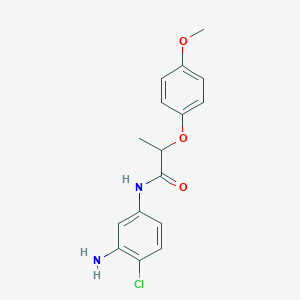
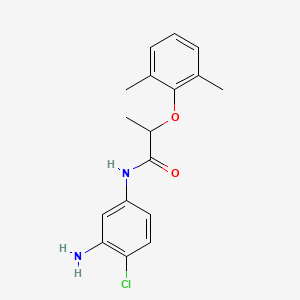
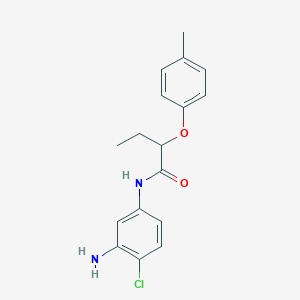
![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388926.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-methyl-amine hydrochloride](/img/structure/B1388930.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388932.png)
